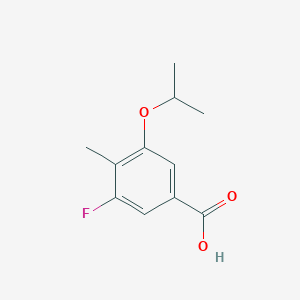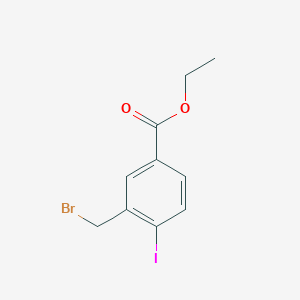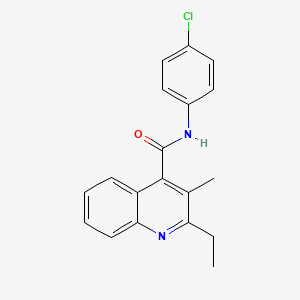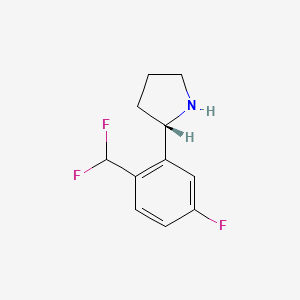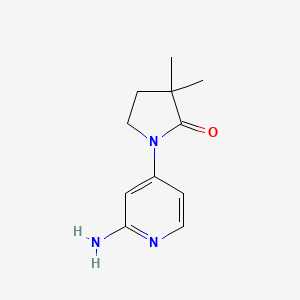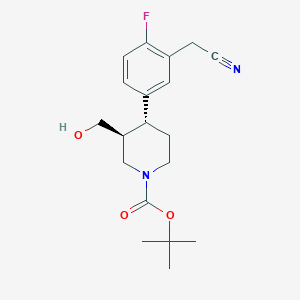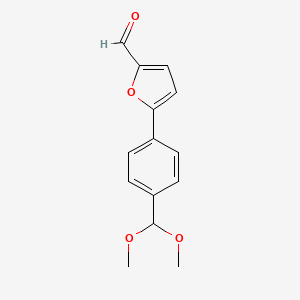
5-(4-Dimethoxymethyl-phenyl)-furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C14H14O4 It is a furan derivative, characterized by a furan ring substituted with a 4-(dimethoxymethyl)phenyl group and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(dimethoxymethyl)benzaldehyde and furan-2-carbaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid may be used to facilitate the reaction.
Reaction Steps: The key steps involve the formation of the furan ring and the introduction of the 4-(dimethoxymethyl)phenyl group. This can be achieved through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of 5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 5-(4-(Dimethoxymethyl)phenyl)furan-2-carboxylic acid.
Reduction: 5-(4-(Dimethoxymethyl)phenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring and phenyl group may also contribute to the compound’s biological activity through interactions with cellular membranes and receptors.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with a methoxy group instead of a dimethoxymethyl group.
5-(4-Hydroxyphenyl)furan-2-carbaldehyde: Similar structure but with a hydroxy group instead of a dimethoxymethyl group.
Uniqueness
5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-[4-(dimethoxymethyl)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O4/c1-16-14(17-2)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9,14H,1-2H3 |
InChI Key |
ZBALCELGQFEKMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)C2=CC=C(O2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


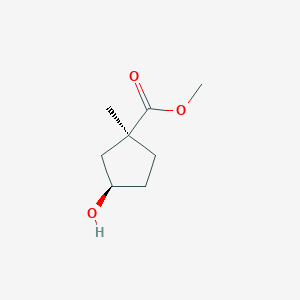
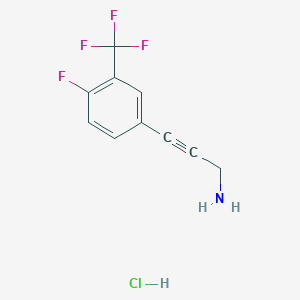
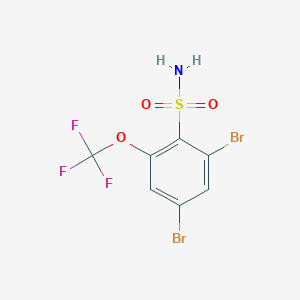
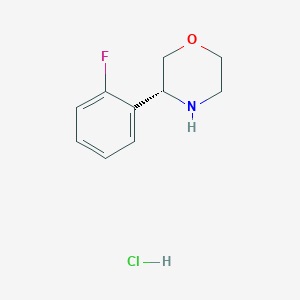
![5-Methyl-1-(4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B12990530.png)
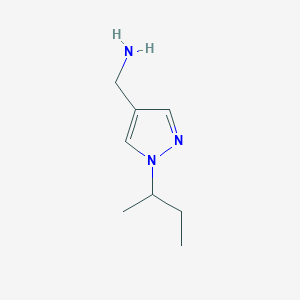
![2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12990553.png)

